Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The methyl ester group is introduced by esterification using methanol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways Involved: The compound can modulate biochemical pathways such as oxidative stress response, apoptosis, and cell cycle regulation, contributing to its potential anticancer properties
Comparison with Similar Compounds
Methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives:
Properties
IUPAC Name |
methyl 5-chloro-1,3,4-thiadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O2S/c1-9-3(8)2-6-7-4(5)10-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKBICAWWTXODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(S1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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